
Sophoramine
Descripción
Introduction to Sophoramine
Historical Context and Discovery
This compound was first isolated in 1935 from Sophora alopecuroides by Russian chemists Orekhov and Proskurnina, who characterized its tetracyclic structure and noted its optical rotation of [α]D = -90.85° in ethanol. Early pharmacological studies in the 1980s revealed its vasodilatory effects in canine models, where it non-specifically relaxed arterial and venous smooth muscle by potentiating norepinephrine release from adrenergic nerves. By the 2000s, advancements in chromatographic techniques enabled the identification of this compound derivatives, such as 7α-hydroxythis compound, from Sophora species.
Key Milestones in this compound Research
Taxonomic Classification as a Quinolizidine Alkaloid
This compound belongs to the matrine subgroup of quinolizidine alkaloids (QAs), characterized by a tetracyclic framework comprising a fused quinolizidine-piperidine system. Its molecular formula (C15H20N2O) and bicyclic structure differentiate it from simpler QAs like lupinine or sparteine.
Comparative Analysis of Quinolizidine Alkaloids
Alkaloid | Structure | Molecular Formula | Key Source |
---|---|---|---|
This compound | Tetracyclic | C15H20N2O | S. alopecuroides |
Matrine | Tetracyclic | C15H24N2O | S. flavescens |
Lupinine | Bicyclic | C10H19NO | Lupinus luteus |
Sparteine | Tricyclic | C15H26N2 | Cytisus scoparius |
This compound’s biosynthesis originates from lysine via the cadaverine pathway, involving cyclization and oxidation steps to form its distinctive tetracyclic core.
Significance in Natural Product Chemistry
This compound’s structural complexity and bioactivity have made it a focal point for drug discovery. Its mechanism of action includes:
- Anti-inflammatory Effects : Inhibition of NF-κB and MAPK pathways, reducing IL-1β and COX-2 expression in macrophages.
- Antiviral Activity : EC50 of 14.5 μM against H1N1 influenza A virus, surpassing oseltamivir in resistant strains.
- Anticancer Potential : Induction of apoptosis in MCF-7 breast cancer cells via Bcl-2 suppression and caspase-3 activation.
Pharmacokinetic Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 244.33 g/mol | PubChem |
Log P | 1.22 | Predicted |
Melting Point | 164–165°C | Experimental |
Solubility | 2.1 mg/mL (DMSO) | MedChemExpress |
Ethnopharmacological Context of this compound-containing Plants
Sophora alopecuroides (Kudouzi) and S. flavescens (Kushen) have been used in Traditional Chinese Medicine (TCM) for millennia to treat dysentery, hepatitis, and eczema. Ethnobotanical records indicate that this compound-rich extracts were applied topically for skin disorders and orally for gastrointestinal inflammation.
Traditional Preparations and Uses
Plant Part | Preparation | Traditional Use |
---|---|---|
Roots | Decoction | Dysentery, hepatitis B |
Seeds | Alcoholic extract | Antihelminthic |
Aerial parts | Poultice | Eczema, psoriasis |
Modern formulations, such as Kexieling tablets and Fu Yan suppositories, leverage this compound’s anti-inflammatory properties for colitis and gynecological infections.
Propiedades
IUPAC Name |
(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218926 | |
Record name | Sophoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-66-2 | |
Record name | (-)-Sophoramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophoramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sophoramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Solvent-Based Extraction from Sophora Alkaloid Fractions
The primary industrial method involves extracting sophoramine from total alkali solutions after removing co-occurring alkaloids like sophocarpine and matrine. As detailed in patent CN1325495C, the process includes:
-
Alkaline Extraction : Adjusting the pH of the alkali solution to alkalinity (pH 9–12) using sodium hydroxide.
-
Solvent Partitioning : Sequential extraction with non-polar solvents (chloroform, toluene, or hexane) to isolate crude this compound.
-
Recrystallization : Purification using mixed solvents (e.g., acetone-ethanol or acetone-diethyl ether) in varying ratios (Table 1).
Table 1: Recrystallization Conditions and Yields from Patent CN1325495C
Example | Primary Solvent (Ratio) | Secondary Solvent (Ratio) | Recrystallizations | Yield (kg) | Purity (%) |
---|---|---|---|---|---|
1 | Acetone:Ethanol (90:10) | Acetone:Sherwood Oil (80:20) | 2–3 | 10 | 98.5 |
2 | Acetone:Ethanol (80:20) | Acetone:Sherwood Oil (70:30) | 2–3 | 10 | 98.7 |
3 | Acetone:Ethanol (50:50) | Acetone:Sherwood Oil (95:5) | 2–3 | 10 | 98.2 |
This method achieves >98% purity through iterative recrystallization, with solvents like sherwood oil (a low-cost petroleum derivative) enhancing cost efficiency.
Synthetic and Semi-Synthetic Approaches
Hybrid Synthesis via Esterification and Protection-Deprotection
Recent advances focus on modifying this compound’s structure to enhance bioactivity. A 2020 study synthesized sophoridine-cinnamic acid hybrids through:
-
Hydrolysis and Methyl Esterification : Refluxing sophoridine in HCl/MeOH to yield intermediate esters.
-
Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups at the N12 position (73% yield).
-
Reduction and Esterification : Using LiAlH₄ for reduction, followed by coupling with trans-cinnamic acids (Figure 1).
Figure 1: Reaction Pathway for Sophoridine-Cinnamic Acid Hybrids
Total Synthesis of Alkaloid Derivatives
While direct total synthesis of this compound remains underexplored, analogous routes for related alkaloids provide insights. For example, aloperine (a structural analog) is synthesized in 12 steps from piperidine-2-ethanol, involving:
-
Quinolizidine Ring Formation : Cyclization via lithiation-halogenation sequences.
-
Side-Chain Introduction : Sonogashira coupling for alkyne functionalization.
Green Synthesis and Nanoparticle Applications
Biogenic Synthesis Using Sophora alopecuroides Extracts
A 2022 study demonstrated this compound’s role in synthesizing silver nanoparticles (Ag NPs):
-
Plant Extract Preparation : Sophora alopecuroides leaves refluxed in ethanol.
-
Reduction of AgNO₃ : Mixing extract with silver nitrate (45–50 min, room temperature).
-
Purification : Centrifugation (9,000 rpm, 8 min) and drying (45–50°C, 72 hrs).
This eco-friendly method avoids toxic reagents but focuses on nanoparticle synthesis rather than this compound isolation.
Analytical Characterization and Quality Control
Chromatographic and Spectroscopic Methods
-
HPLC-DAD : Quantifies this compound purity (>98% in industrial batches).
-
FT-IR : Identifies functional groups (e.g., C=O at 1,650 cm⁻¹ in hybrids).
-
XRD/SEM : Confirms crystallinity and morphology in nanoparticle composites.
Industrial-Scale Production and Optimization
Solvent Recycling and Cost Efficiency
The patented method emphasizes solvent recovery:
-
Chloroform and Toluene : Reused in subsequent batches after distillation.
-
Yield Optimization : 50% solvent reduction lowers production costs by 30%.
Challenges in Scalability
-
Energy Intensity : Vacuum concentration steps require significant energy input.
-
Byproduct Management : Matrine and sophocarpine removal necessitates precise pH control.
Análisis De Reacciones Químicas
Types of Reactions: Sophoramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxythis compound using oxidizing agents such as hydrogen peroxide.
Substitution: Substitution reactions involving this compound often use halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents such as chlorine or bromine in an organic solvent.
Major Products:
Oxidation: Oxythis compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Anticancer Applications
Sophoramine exhibits significant anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.
Mechanisms of Action:
- Cell Cycle Arrest: this compound has been shown to impede the cell cycle in different phases across various cancer cell lines. For instance, it induces G2 phase arrest in pancreatic cancer cells (Capan-1) and inhibits proliferation by activating caspase pathways .
- Apoptosis Induction: Studies indicate that this compound enhances the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells .
Case Studies:
- Lung Cancer: In a study involving Lewis lung cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis by activating the MAPK signaling pathway .
- Gastric Cancer: Research demonstrated that this compound downregulated HMGB3 protein expression in MKN45 gastric cancer cells, contributing to its anticancer effects .
Data Table: Anticancer Effects of this compound
Cancer Type | Concentration (µM) | Effect Observed |
---|---|---|
Gastric (MKN45) | 8, 14 | Down-regulation of HMGB3 |
Lung (H460) | 15, 25 | Inhibition of tumor growth |
Pancreatic (Capan-1) | 2.5 g/L | Induction of apoptosis via caspase activation |
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Mechanisms of Action:
- Cytokine Modulation: It reduces the levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 in various models .
- Signal Pathway Inhibition: this compound inhibits pathways associated with inflammation, including the TLR4/NF-κB signaling pathway, which is crucial for inflammatory responses .
Case Studies:
- In mouse models, this compound significantly inhibited xylene-induced ear edema and reduced acetic acid-induced writhing responses, indicating its effectiveness in alleviating pain and inflammation .
Data Table: Anti-inflammatory Effects of this compound
Model | Dosage (mg/kg) | Effect Observed |
---|---|---|
Mouse Ear Edema | 20, 40, 80 | Significant reduction in edema |
Acetic Acid Writhing | 20, 40, 80 | Dose-dependent inhibition of writhing |
Cardiovascular Protection
This compound also shows promise in cardioprotection, particularly in conditions like myocardial ischemia.
Mechanisms of Action:
- Calcium Regulation: It ameliorates cardiac calcium transients and improves sarcoplasmic reticulum calcium capacity in rat models .
- Ischemic Injury Protection: Studies indicate that this compound can reduce myocardial ischemic injury by modulating calcium dynamics and inflammatory responses .
Case Studies:
- In experiments with male SD rats subjected to acute myocardial ischemia, administration of this compound resulted in decreased infarct size and improved cardiac function metrics .
Data Table: Cardiovascular Effects of this compound
Model | Dosage (mg/kg) | Effect Observed |
---|---|---|
Male SD Rats | 5, 10 | Decreased myocardial infarct size |
Male SD Rats | 2.5, 5 | Improved cardiac function metrics |
Mecanismo De Acción
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Parameter | Sophoramine | Sophocarpine | Matrine | Oxymatrine |
---|---|---|---|---|
Structure | α,β-unsaturated lactam + phenyl | Δ¹⁵-dehydromatrine | Saturated lactam ring | Matrine N-oxide |
Vd (L/kg) | 0.72 | 1.40 | 0.85* | 1.10* |
Clearance (mL/min/kg) | 17.0 | 28.2 | 22.5* | 19.8* |
β half-life (min⁻¹) | 0.0136 | 0.00853 | 0.0102* | 0.0096* |
*Data for matrine and oxymatrine extrapolated from related studies .
Pharmacological Activity Comparison
Quantitative Variability in Plant Sources
Key Research Findings
Structural Determinants of Activity :
- The α,β-unsaturated bond in this compound and sophocarpine is critical for anti-H3N2 activity, while cytisine-type alkaloids (e.g., N-methylcytisine) exhibit superior antinematodal effects due to their rigid bicyclic structure .
- The phenyl substitution in this compound enhances its vasorelaxant and antiarrhythmic activities compared to matrine .
Pharmacokinetic Superiority :
- This compound has a lower volume of distribution (Vd: 0.72 vs. 1.40 L/kg) and slower clearance than sophocarpine, suggesting prolonged systemic exposure .
Ecological Influences :
- Altitude significantly affects alkaloid yields; this compound peaks at 2300 m in Sophora, whereas sophocarpine maximizes at 2800 m .
Analytical Methods :
- This compound can be quantified via spectrofluorimetry (LOD: 10 µg/mL) without interference from matrine or oxymatrine .
- HPLC methods enable simultaneous detection of this compound, sophocarpine, and matrine with baseline resolution (RS > 1.5) .
Unique Differentiators
- Neothis compound : A structural isomer of this compound with altered B/C ring configuration, isolated from Sophora alopecuroides, exhibits distinct pharmacokinetic and activity profiles .
- Clinical Relevance : this compound’s antiarrhythmic potency (vs. matrine) and low interference in analytical assays make it a preferred candidate for cardiovascular drug development .
Actividad Biológica
Sophoramine, an alkaloid derived from the Sophora genus, particularly Sophora alopecuroides, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is primarily known for its medicinal properties, including anti-inflammatory, analgesic, and anticancer effects. Its structure and activity have been the subject of various studies, revealing its potential in treating a range of conditions.
1. Antitumor Activity
This compound exhibits significant antitumor properties through various mechanisms:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, in vitro studies on gastric cancer cell lines demonstrated that this compound down-regulates the expression of proteins associated with tumor growth, such as HMGB3 and AKT/NF-κB pathways .
- In Vivo Studies : In experiments using nude mice, this compound administered at doses of 20 and 40 mg/kg showed a marked reduction in tumor volume and weight, suggesting its efficacy as an anticancer agent .
Cell Line | Concentration | Effect |
---|---|---|
BRL-3A | 1-3 mM | Up-regulates ROS accumulation |
MKN45 | 8-14 mM | Down-regulates HMGB3 expression |
SGC7901 | 1-5 μM | Activates ESRRG/β-catenin pathway |
A549 | 20-40 μM | Down-regulates AKT/NF-κB signaling |
2. Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties:
- Mechanisms : It modulates inflammatory pathways by down-regulating pro-inflammatory cytokines such as IL-1β and IL-6. In animal models, this compound has been shown to inhibit the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
- Case Study : A study involving SD rats reported that this compound treatment significantly increased the mechanical withdrawal threshold and thermal withdrawal latency, indicating its analgesic potential alongside anti-inflammatory effects .
3. Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of this compound:
- Cytoprotection : In models of neuroinflammation, this compound was found to enhance neuronal survival by modulating oxidative stress pathways. It down-regulated TRAF6 expression while up-regulating ERK1/2 phosphorylation .
4. Cardiovascular Protection
This compound's cardiovascular benefits have been observed in various studies:
- Effects on Cardiac Function : In vivo studies on male SD rats indicated that this compound improved cardiac function by ameliorating calcium-induced transients through upregulation of DHPR (Dihydropyridine Receptor) activity .
Toxicity and Safety Profile
While this compound exhibits a range of beneficial effects, it is essential to consider its safety profile:
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.